Levomepromazine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methotrimeprazine is synthesized through a multi-step process involving the condensation of 2-methoxyphenothiazine with 3-dimethylaminopropyl chloride in the presence of a base . The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent such as ethanol or toluene .

Industrial Production Methods: Industrial production of methotrimeprazine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Methotrimeprazine undergoes various chemical reactions, including:

Oxidation: Methotrimeprazine can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert methotrimeprazine to its corresponding amines.

Substitution: Methotrimeprazine can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Palliative Care

Levomepromazine is extensively used in palliative care for symptom management, particularly for controlling nausea, vomiting, anxiety, and agitation in patients with terminal illnesses.

Antiemetic Properties

This compound has been shown to be effective in alleviating nausea and vomiting associated with advanced cancer and other terminal conditions. A systematic review highlighted its efficacy as an antiemetic, particularly in patients who do not respond to first-line treatments. For instance:

- Study Findings :

Sedative Effects

In palliative care settings, this compound is also utilized for its sedative effects to manage agitation and anxiety. Its calming properties help improve the quality of life for patients nearing the end of life .

Psychiatric Applications

This compound is licensed for use in treating schizophrenia but is less commonly prescribed compared to newer antipsychotics.

Efficacy in Schizophrenia

Clinical trials have compared this compound with other antipsychotics, revealing mixed results:

- In one randomized controlled trial involving 192 participants, this compound demonstrated comparable efficacy to chlorpromazine but was less effective than risperidone regarding certain clinical endpoints .

- Notably, this compound showed a significant improvement in the Brief Psychiatric Rating Scale scores compared to chlorpromazine .

Case Studies and Observational Research

Several case studies provide insights into the practical applications of this compound:

- Case Study on Nausea Control : An uncontrolled study indicated that this compound significantly reduced nausea severity in patients undergoing treatment for advanced cancer .

- Toxicology Investigation : A forensic case study examined a fatal poisoning incident involving this compound, highlighting the importance of understanding its pharmacokinetics and potential risks associated with overdose .

Comparative Efficacy

The following table summarizes key findings related to the efficacy of this compound compared to other medications:

| Application | Comparison Drug | Outcome | Evidence Level |

|---|---|---|---|

| Antiemetic | Chlorpromazine | Better control of nausea | Level B1 |

| Antiemetic | Risperidone | Inferior efficacy for nausea control | Level B1 |

| Schizophrenia | Chlorpromazine | Comparable efficacy | Level B2 |

| Schizophrenia | Risperidone | Inferior clinical improvement | Level B2 |

Wirkmechanismus

Methotrimeprazine exerts its effects primarily through antagonism of dopamine receptors in the brain, which contributes to its antipsychotic properties . Additionally, it binds to serotonin (5HT2) receptors, which may also play a role in its therapeutic effects . Methotrimeprazine’s antihistamine properties are due to its antagonism of histamine receptors . The compound’s broad receptor binding profile, including adrenergic and muscarinic receptors, contributes to its diverse pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Chlorpromazine: Primarily used as an antipsychotic with moderate sedative properties.

Promethazine: Known for its antihistamine and antiemetic effects.

Trifluoperazine: Another phenothiazine derivative with strong antipsychotic properties but less sedative effect compared to methotrimeprazine.

Methotrimeprazine’s unique profile makes it particularly valuable in palliative care and the management of complex symptoms in terminally ill patients .

Biologische Aktivität

Levomepromazine, also known as methotrimeprazine, is a phenothiazine antipsychotic that exhibits a wide range of biological activities primarily through its antagonistic effects on various neurotransmitter receptors. This article explores its pharmacological properties, therapeutic applications, and relevant case studies, presenting a comprehensive overview of its biological activity.

Pharmacological Profile

This compound acts as an antagonist at multiple receptor sites, including:

- Dopaminergic receptors : Subtypes D1, D2, D3, and D4

- Serotonergic receptors : 5-HT1 and 5-HT2

- Histaminergic receptors

- Cholinergic (muscarinic) receptors : M1 and M2

- Alpha-adrenergic receptors : α1 and α2

This broad receptor binding profile contributes to its efficacy in treating various conditions, including schizophrenia and nausea/vomiting in palliative care settings. Notably, this compound has shown significant binding affinity for α1 and 5-HT2 receptors compared to other antipsychotics like clozapine and chlorpromazine .

Schizophrenia

This compound has been evaluated in clinical trials for its effectiveness in managing schizophrenia. A systematic review of four randomized controlled trials (RCTs) involving 192 participants indicated that while this compound was not significantly different from other antipsychotics regarding study dropout rates, it demonstrated superior outcomes in certain metrics:

- Clinical Global Impression (CGI) severity : Better than chlorpromazine

- Brief Psychiatric Rating Scale (BPRS) : Lower endpoint scores compared to chlorpromazine

- Positive and Negative Syndrome Scale (PANSS) : Lower total scores than chlorpromazine .

However, it was less effective than risperidone in reducing BPRS scores by at least 20% .

Nausea and Vomiting in Palliative Care

This compound is widely used as an antiemetic in palliative care settings. It has been shown to alleviate nausea and vomiting effectively, particularly in patients with advanced cancer. Observational studies report that up to 92% of participants experienced cessation of vomiting after administration of this compound . The drug can be administered orally or subcutaneously, with a typical starting dose ranging from 6 to 12.5 mg .

Case Study on Fatal Poisoning

A notable case study investigated a fatal poisoning incident involving this compound. The toxicological analysis revealed significant levels of the drug in the bloodstream, underscoring the importance of monitoring dosages carefully due to its potent effects and potential toxicity .

Low-Dose Efficacy in Refractory Emesis

Another case study highlighted the use of low-dose this compound in patients with refractory emesis associated with advanced malignancies. In this study, sedation was the most frequently reported side effect, but it was not correlated with the dosage administered . This suggests that while effective, careful consideration must be given to dosing to minimize adverse effects.

Summary of Research Findings

Eigenschaften

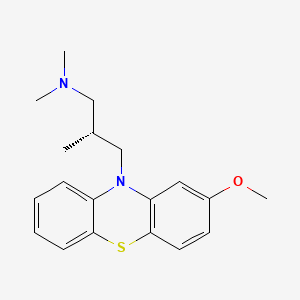

IUPAC Name |

(2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2OS/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQVVMDWGGWHTJ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023289 | |

| Record name | Levomethotrimeprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methotrimeprazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.25e-03 g/L | |

| Record name | Methotrimeprazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methotrimeprazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Methotrimeprazine's antipsychotic effect is largely due to its antagonism of dopamine receptors in the brain. In addition, its binding to 5HT2 receptors may also play a role. | |

| Record name | Methotrimeprazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

60-99-1 | |

| Record name | Levomepromazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levomepromazine [USAN:INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methotrimeprazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levomethotrimeprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Levomepromazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOMEPROMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G0LAW7ATQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methotrimeprazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.